molecular formula C13H15F2NO B14030612 N-cyclohexyl-3,5-difluorobenzamide

N-cyclohexyl-3,5-difluorobenzamide

Cat. No.: B14030612
M. Wt: 239.26 g/mol
InChI Key: VZLHEZBEUGTFAF-UHFFFAOYSA-N
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Description

N-cyclohexyl-3,5-difluorobenzamide: is an organic compound with the molecular formula C13H15F2NO It is a derivative of benzamide, where the benzene ring is substituted with two fluorine atoms at the 3 and 5 positions, and the amide nitrogen is bonded to a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-3,5-difluorobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-difluorobenzoic acid and cyclohexylamine.

    Activation of Carboxylic Acid: The carboxylic acid group of 3,5-difluorobenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Amide Formation: The activated carboxylic acid reacts with cyclohexylamine to form this compound under mild conditions.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-3,5-difluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, to form corresponding ketones or alcohols.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF) are common reducing agents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products:

    Substitution: Products depend on the nucleophile used, resulting in various substituted benzamides.

    Reduction: The major product is N-cyclohexyl-3,5-difluoroaniline.

    Oxidation: Products include cyclohexanone derivatives or cyclohexanol derivatives.

Scientific Research Applications

N-cyclohexyl-3,5-difluorobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl-3,5-difluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    3,5-Difluorobenzamide: Lacks the cyclohexyl group, making it less hydrophobic and potentially less bioactive.

    N-cyclohexylbenzamide: Lacks the fluorine atoms, which may reduce its reactivity and specificity.

    N-cyclohexyl-4-fluorobenzamide: Has only one fluorine atom, which may alter its chemical and biological properties.

Uniqueness: N-cyclohexyl-3,5-difluorobenzamide is unique due to the presence of both the cyclohexyl group and two fluorine atoms, which confer distinct chemical and biological properties. The combination of these substituents enhances its stability, reactivity, and potential for specific interactions with biological targets.

Properties

Molecular Formula

C13H15F2NO

Molecular Weight

239.26 g/mol

IUPAC Name

N-cyclohexyl-3,5-difluorobenzamide

InChI

InChI=1S/C13H15F2NO/c14-10-6-9(7-11(15)8-10)13(17)16-12-4-2-1-3-5-12/h6-8,12H,1-5H2,(H,16,17)

InChI Key

VZLHEZBEUGTFAF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC(=CC(=C2)F)F

Origin of Product

United States

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